

Application Notes and Protocols: GSK-269984A

[3H]-PGE2 Binding Assay

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Compound of Interest

Compound Name: GSK-269984A

Cat. No.: B1672374

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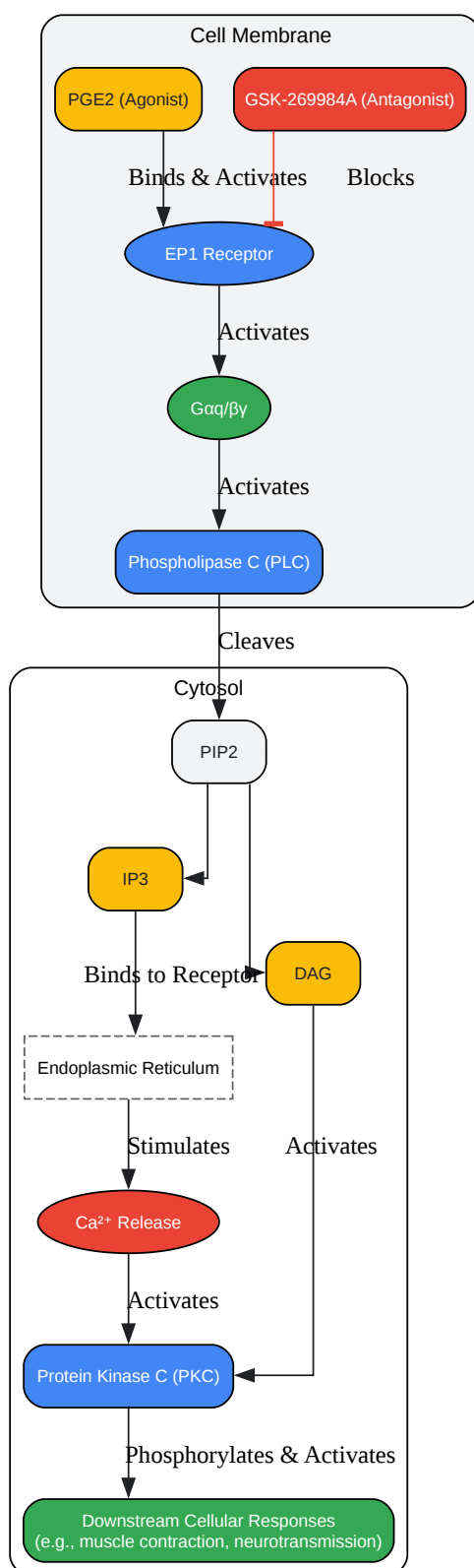
For Researchers, Scientists, and Drug Development Professionals

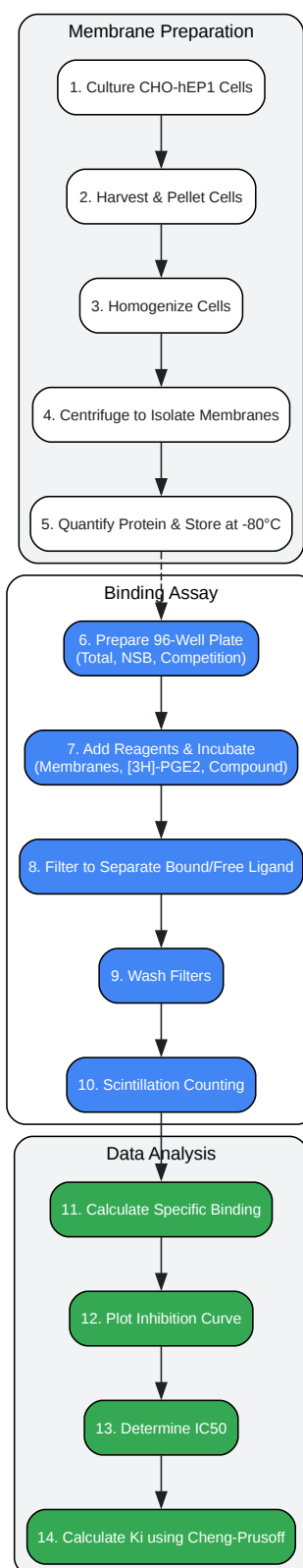
Introduction

GSK-269984A is a potent and selective competitive antagonist of the Prostaglandin E2 receptor 1 (EP1).^{[1][2][3][4][5]} The EP1 receptor, a G protein-coupled receptor (GPCR), is implicated in various physiological and pathological processes, including inflammation and pain.^[6] Understanding the binding characteristics of novel antagonists like **GSK-269984A** is crucial for drug development. This document provides a detailed protocol for a [3H]-PGE2 radioligand binding assay to characterize the interaction of **GSK-269984A** with the human EP1 receptor, typically expressed in Chinese Hamster Ovary (CHO) cells.

Signaling Pathway

The EP1 receptor is coupled to the Gq alpha subunit (Gαq) of the heterotrimeric G protein. Upon agonist binding (e.g., PGE2), Gαq is activated, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration activates various downstream signaling cascades, including those mediated by protein kinase C (PKC).^{[2][7][8][9]}





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